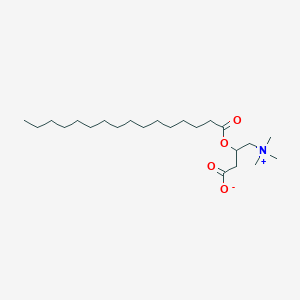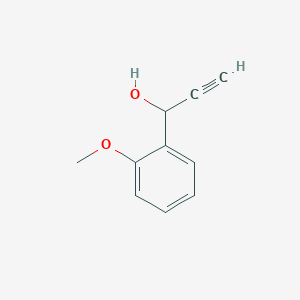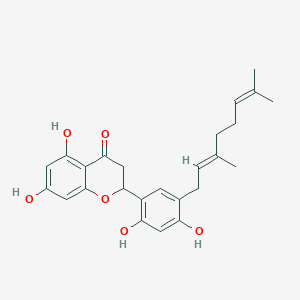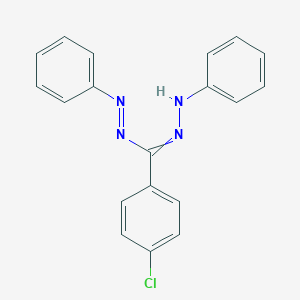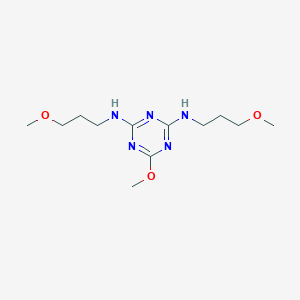
Methometon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methometon is a synthetic compound that belongs to the family of quaternary ammonium salts. It is also known as trimethyloctadecylammonium chloride (TMOAC) or N,N,N-trimethyl-1-octadecanaminium chloride. This compound is widely used in scientific research due to its unique properties and diverse applications.
Mechanism of Action
Methometon acts as a cationic surfactant and forms micelles in aqueous solutions. The hydrophobic tail of this compound interacts with the hydrophobic regions of the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the lipid bilayer and increases its permeability. This compound can also interact with DNA and RNA and facilitate their uptake into cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound can also induce the production of pro-inflammatory cytokines and chemokines in immune cells. Additionally, this compound can alter the activity of enzymes and transporters in cells.
Advantages and Limitations for Lab Experiments
Methometon has several advantages for lab experiments. It is readily available, inexpensive, and easy to handle. This compound can also be used in a wide range of experimental conditions due to its stability and compatibility with various solvents and buffers. However, this compound can also have some limitations in lab experiments. It can be toxic to cells at high concentrations and can interfere with the activity of some enzymes and transporters. Additionally, this compound can be difficult to remove from experimental systems due to its strong adsorption to surfaces.
Future Directions
There are several future directions for the use of Methometon in scientific research. One potential direction is the development of this compound-based nanocarriers for drug delivery. This compound can also be used in the synthesis of novel materials with unique properties. Additionally, this compound can be used to investigate the mechanisms of membrane disruption and lipid-mediated signaling pathways.
Conclusion:
This compound is a versatile compound with a wide range of applications in scientific research. Its unique properties make it a valuable tool for investigating the mechanisms of biological processes and developing new materials and technologies. However, careful consideration should be given to its potential limitations and toxicity in lab experiments. Future research on this compound will undoubtedly yield new insights and applications in various fields of science.
Scientific Research Applications
Methometon has a wide range of applications in scientific research. It is commonly used as a surfactant, a lipid mimic, and a transfection reagent. This compound can also be used as a template for the synthesis of mesoporous materials. Additionally, this compound has been used to prepare nanostructured thin films and to modify the surface properties of various materials.
properties
CAS RN |
1771-07-9 |
|---|---|
Molecular Formula |
C12H23N5O3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-methoxy-2-N,4-N-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O3/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
FWJLFUVWQAXWLE-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
Canonical SMILES |
COCCCNC1=NC(=NC(=N1)OC)NCCCOC |
Other CAS RN |
1771-07-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




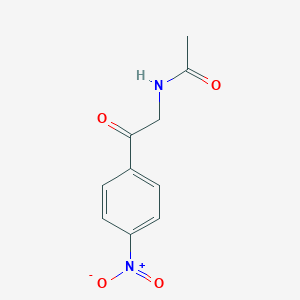
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-](/img/structure/B157524.png)

